Bromo-PEG5-Azide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

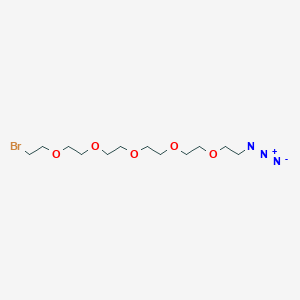

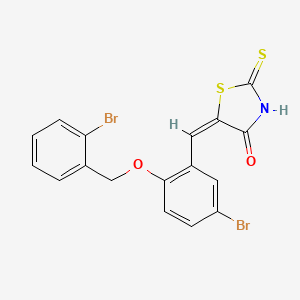

Bromo-PEG5-Azide: is a compound that contains a bromide group and a terminal azide group. The bromide group is a very good leaving group for nucleophilic reactions, while the azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage. The PEG5 spacer increases solubility in aqueous media .

作用机制

Target of Action

Bromo-PEG5-Azide is a click chemistry reagent . It primarily targets molecules containing Alkyne groups, DBCO, or BCN groups . These targets play a crucial role in the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC) .

Mode of Action

This compound contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Additionally, a strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups . This interaction results in the formation of a stable triazole linkage .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is exploited by PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The downstream effect of this interaction is the selective degradation of target proteins .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of this compound’s action is the formation of a stable triazole linkage . This occurs through a click chemistry reaction involving the Azide group in this compound and Alkyne, DBCO, or BCN groups in the target molecules . This reaction is crucial in the synthesis of PROTACs , which are used to selectively degrade target proteins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in aqueous media is increased by the hydrophilic PEG spacer . This could potentially enhance its efficacy in biological systems.

生化分析

Biochemical Properties

Bromo-PEG5-Azide plays a significant role in biochemical reactions due to its ability to undergo Click Chemistry . This property allows it to interact with various biomolecules, including enzymes and proteins, that contain alkyne, BCN, or DBCO groups . The nature of these interactions is characterized by the formation of a stable triazole linkage .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in the formation of PROTACs . PROTACs are molecules that can degrade target proteins selectively, exploiting the intracellular ubiquitin-proteasome system . Therefore, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its ability to form stable triazole linkages via Click Chemistry . This property allows it to bind to biomolecules containing alkyne, BCN, or DBCO groups . These binding interactions can lead to changes in gene expression and can result in the activation or inhibition of enzymes .

Metabolic Pathways

This compound is involved in the formation of PROTACs, which exploit the intracellular ubiquitin-proteasome system

准备方法

Synthetic Routes and Reaction Conditions: Bromo-PEG5-Azide is typically synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and azide functional groups. The process generally involves the following steps:

Activation of PEG: PEG is first activated by reacting with a brominating agent to introduce a bromide group.

Azidation: The brominated PEG is then reacted with sodium azide (NaN3) to replace the bromide group with an azide group

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale bromination: Using industrial-grade brominating agents to activate PEG.

Azidation: Conducting the azidation reaction in large reactors with controlled conditions to ensure high yield and purity

化学反应分析

Types of Reactions: Bromo-PEG5-Azide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromide group can be substituted by nucleophiles such as thiols and amines.

Click Chemistry: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and thiols. Reactions are typically conducted in polar aprotic solvents like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).

Click Chemistry: Copper(I) catalysts are used for CuAAC reactions, while DBCO or BCN are used for SPAAC reactions

Major Products:

Nucleophilic Substitution: Products include azido-PEG derivatives and thiol-PEG derivatives.

Click Chemistry: Products include triazole-linked PEG derivatives

科学研究应用

Chemistry: Bromo-PEG5-Azide is widely used as a linker in the synthesis of complex molecules, including PROTACs (proteolysis-targeting chimeras) and other bioconjugates .

Biology: In biological research, this compound is used for labeling and imaging studies. The azide group allows for the selective attachment of fluorescent probes and other tags via Click Chemistry .

Medicine: this compound is used in drug delivery systems to enhance the solubility and stability of therapeutic agents. It is also employed in the development of targeted therapies, such as antibody-drug conjugates .

Industry: In industrial applications, this compound is used in the production of functionalized polymers and materials with specific properties, such as increased hydrophilicity and biocompatibility .

相似化合物的比较

Azido-PEG5-Azide: Contains two azide groups, allowing for dual functionalization.

Bromo-PEG5-Alcohol: Contains a bromide group and a hydroxyl group, used for different types of conjugation reactions.

Bromo-PEG5-Amine: Contains a bromide group and an amine group, used for amide bond formation

Uniqueness: Bromo-PEG5-Azide is unique due to its combination of a bromide group and an azide group, allowing for versatile chemical modifications. The PEG5 spacer enhances solubility and biocompatibility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

属性

IUPAC Name |

1-azido-2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24BrN3O5/c13-1-3-17-5-7-19-9-11-21-12-10-20-8-6-18-4-2-15-16-14/h1-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOVCBYDDDWFOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCBr)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24BrN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-](/img/structure/B606322.png)

![(9R)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid](/img/structure/B606330.png)

![1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(1-naphthalenyl)urea](/img/structure/B606341.png)